molecular formula C15H19NO4 B13074230 (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid

Cat. No.: B13074230
M. Wt: 277.31 g/mol
InChI Key: USAXZPPNCBXRQG-ZDUSSCGKSA-N
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Description

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid is a chiral compound with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclobutyl ring and subsequent introduction of the propanoic acid moiety. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid: The enantiomer of the compound with opposite stereochemistry.

    (3S)-3-{[(methoxy)carbonyl]amino}-3-cyclobutylpropanoic acid: A similar compound with a different protecting group.

    (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: A compound with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

The uniqueness of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid lies in its specific stereochemistry and the presence of the cyclobutyl ring, which can impart distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3S)-3-cyclobutyl-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)9-13(12-7-4-8-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t13-/m0/s1

InChI Key

USAXZPPNCBXRQG-ZDUSSCGKSA-N

Isomeric SMILES

C1CC(C1)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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